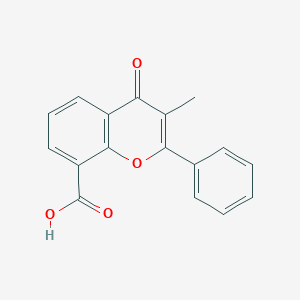

3-Methylflavone-8-carboxylic acid

Description

metabolite of flavoxate; RN in Chemline for the Na salt: 58348-97-3

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-10-14(18)12-8-5-9-13(17(19)20)16(12)21-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMBBZOSQNLLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188231 | |

| Record name | 3-Methylflavone-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3468-01-7 | |

| Record name | 3-Methylflavone-8-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3468-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylflavone-8-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylflavone-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLFLAVONE-8-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8RCM70C48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of 3-Methylflavone-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylflavone-8-carboxylic acid (MFCA) is the principal active metabolite of the urinary tract antispasmodic drug, flavoxate. This technical guide provides a comprehensive overview of the current understanding of MFCA's mechanism of action. The primary pharmacological activity of MFCA is attributed to its ability to inhibit phosphodiesterase (PDE) enzymes, leading to a cascade of intracellular events that culminate in smooth muscle relaxation, particularly in the urinary bladder. This document collates available preclinical data, outlines relevant experimental methodologies, and presents signaling pathways to elucidate the compound's core functional dynamics. While direct quantitative data on its enzymatic inhibition remains limited in publicly accessible literature, this guide synthesizes the established knowledge to support further research and development.

Core Mechanism of Action: Phosphodiesterase Inhibition

The predominant mechanism of action for this compound is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are a superfamily of enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial intracellular second messengers. By inhibiting PDE, MFCA prevents the breakdown of these cyclic nucleotides, leading to their accumulation within the cell.

The increased concentration of cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets. In smooth muscle cells, this signaling cascade results in the sequestration of intracellular calcium and the inhibition of myosin light chain kinase (MLCK). The net effect is a reduction in the phosphorylation of myosin light chains, leading to smooth muscle relaxation. This activity is particularly relevant in the detrusor muscle of the urinary bladder.

It is important to note that MFCA has not been found to possess direct antispasmodic activity through interactions with common receptors; it does not exhibit significant affinity for alpha- and beta-adrenergic, serotoninic, muscarinic, D2, opiate, or Ca2+ receptors.

Signaling Pathway

The proposed signaling pathway for the action of this compound is depicted below.

Caption: cAMP-dependent phosphodiesterase inhibition pathway by MFCA.

Pharmacological Effects on the Urinary Bladder

In vivo studies in rats have demonstrated the functional consequences of MFCA's PDE inhibitory activity on the urinary bladder. Administration of MFCA has been shown to inhibit voiding contractions, increase bladder capacity, and decrease micturition pressure. These effects are consistent with the relaxation of the bladder smooth muscle mediated by increased intracellular cAMP levels.

Quantitative In Vivo Data

| Parameter | Effect of MFCA Administration | Implied Physiological Consequence | Reference |

| Urinary Bladder Voiding Contractions | Inhibition | Reduced frequency and/or amplitude of bladder contractions | |

| Bladder Volume Capacity | Increase | The bladder can hold a larger volume of urine before micturition is triggered | |

| Micturition Pressure | Decrease | Reduced pressure generated by the bladder during voiding |

Potential Anti-Inflammatory and Anti-Tumor Activities

Flavonoid compounds, the chemical class to which MFCA belongs, are widely studied for their potential anti-inflammatory and anti-tumor properties. Some studies have investigated other methylated flavones and found that they can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, certain flavone-8-carboxylic acid derivatives have been synthesized and shown to have solid tumor inhibition effects in mice. However, there is a lack of specific studies focusing on the anti-inflammatory and anti-tumor activities of this compound itself. Further research is needed to determine if MFCA shares these properties with other related flavonoid compounds.

General Experimental Workflow for Screening

The following diagram outlines a general workflow for the initial screening of a compound for anti-inflammatory properties.

Caption: General workflow for screening anti-inflammatory compounds.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. The following are representative protocols for the key experimental techniques used to investigate compounds with similar mechanisms of action.

Phosphodiesterase (PDE) Inhibition Assay (General Protocol)

This protocol describes a common method for assessing the inhibitory activity of a compound against PDE enzymes.

Objective: To determine the concentration of the test compound (e.g., MFCA) required to inhibit 50% of the PDE activity (IC50).

Materials:

-

Purified PDE enzyme (specific isoform of interest)

-

cAMP or cGMP (substrate)

-

Test compound (MFCA)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Snake venom nucleotidase

-

Inorganic phosphate (B84403) detection reagent (e.g., Malachite Green)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a microplate, add the PDE enzyme, assay buffer, and the test compound at various concentrations.

-

Initiate the reaction by adding the substrate (cAMP or cGMP).

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

Stop the reaction by adding a stopping agent (e.g., 50% ethanol).

-

Add snake venom nucleotidase to convert the resulting AMP or GMP to adenosine or guanosine and inorganic phosphate.

-

Incubate the plate again to allow for the conversion.

-

Add the inorganic phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Cystometry in Rats (General Protocol)

This protocol provides a general outline for assessing the effects of a compound on bladder function in anesthetized rats.

Objective: To measure changes in bladder capacity, micturition pressure, and voiding frequency following the administration of a test compound.

Materials:

-

Female Sprague-Dawley rats

-

Anesthetic (e.g., urethane)

-

Bladder catheter

-

Infusion pump

-

Pressure transducer

-

Data acquisition system

-

Test compound (MFCA) solution

Procedure:

-

Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

-

Make a midline abdominal incision to expose the urinary bladder.

-

Insert a catheter into the dome of the bladder and secure it with a suture.

-

Connect the catheter to an infusion pump and a pressure transducer.

-

Allow the animal to stabilize.

-

Begin a continuous infusion of saline into the bladder at a constant rate (e.g., 0.1 mL/min).

-

Record the intravesical pressure continuously. Micturition events will be observed as sharp increases in pressure followed by a rapid decrease.

-

After a baseline period of stable micturition cycles, administer the test compound (e.g., intravenously or intraperitoneally).

-

Continue to record the cystometric parameters for a defined period after compound administration.

-

Analyze the data to determine changes in bladder capacity (volume infused to elicit micturition), maximum micturition pressure, and the interval between micturitions.

Conclusion

The primary mechanism of action of this compound is the inhibition of phosphodiesterase, leading to increased intracellular cAMP levels and subsequent smooth muscle relaxation in the urinary bladder. This activity accounts for its therapeutic effects as a urinary tract antispasmodic. While the in vivo effects on bladder function are qualitatively established, a significant gap exists in the public domain regarding specific quantitative data, such as IC50 values for PDE isoforms. Furthermore, while its flavonoid structure suggests potential anti-inflammatory and anti-tumor activities, these have not been specifically investigated for MFCA. Future research should focus on quantifying its PDE inhibitory profile and exploring these additional potential pharmacological activities to fully characterize its therapeutic potential.

An In-depth Technical Guide to the Biological Effects of 3-Methylflavone-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylflavone-8-carboxylic acid (MFCA) is a significant biologically active molecule, identified as the primary and active metabolite of the synthetic flavone (B191248) derivative, flavoxate (B1672763) hydrochloride.[1][2] Flavoxate is a drug utilized for its smooth muscle relaxant properties, particularly in the treatment of urinary frequency and incontinence.[3] Understanding the pharmacological profile of MFCA is crucial for elucidating the comprehensive mechanism of action of its parent compound and for exploring its own therapeutic potential. This technical guide provides a detailed overview of the known biological effects of MFCA, with a focus on its mechanism of action, pharmacological activities, and the experimental methodologies used for its evaluation.

Core Biological Activity: Phosphodiesterase Inhibition

The principal mechanism of action attributed to this compound is the inhibition of the phosphodiesterase (PDE) enzyme.[1] Specifically, it has been identified as a competitive inhibitor of cAMP phosphodiesterase.[1] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in a multitude of cellular processes, including smooth muscle relaxation.[1] While early research indicated that MFCA is approximately five times more potent than theophylline (B1681296) as a PDE inhibitor, the specific PDE isoenzymes it targets and its precise inhibitory concentrations (IC50 values) are not extensively detailed in publicly available literature.[1]

Signaling Pathway

The proposed signaling pathway for MFCA's action on smooth muscle cells is initiated by its inhibition of PDE, leading to the accumulation of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium concentrations and the relaxation of smooth muscle tissue.

Pharmacological Effects

The biological activities of MFCA have been investigated in both in vitro and in vivo models, primarily focusing on its effects on smooth muscle tissues of the urinary tract.

In Vitro Effects: Smooth Muscle Relaxation

Studies on isolated human tissues have demonstrated that MFCA possesses antispasmodic properties. It has been shown to inhibit potassium-induced contractions in various smooth muscle preparations from the lower urinary tract.

Table 1: Summary of In Vitro Effects of this compound

| Tissue Type | Species | Effect | Potency | Reference(s) |

| Detrusor Muscle | Human | Inhibition of potassium-induced contractions | Less potent than flavoxate | [4] |

| Prostatic Adenoma | Human | Inhibition of potassium-induced contractions | Less potent than flavoxate | [4] |

| Prostatic Capsule | Human | Inhibition of potassium-induced contractions | Less potent than flavoxate | [4] |

| Bladder Neck | Human | Inhibition of potassium-induced contractions | Less potent than flavoxate | [4] |

It is noteworthy that MFCA did not exhibit antispasmodic activity against contractions induced by histamine, acetylcholine, or calcium chloride in isolated organ studies.[1] Furthermore, it showed no significant affinity for a range of receptors in the rat brain, including alpha- and beta-adrenergic, serotonergic, muscarinic, D2, opiate, and calcium channel receptors, suggesting a specific mode of action.[1]

In Vivo Effects: Urinary Bladder Function

In vivo studies in rats using cystometric recordings have provided further evidence for the pharmacological activity of MFCA on the urinary bladder.

Table 2: Summary of In Vivo Effects of this compound in Rats

| Parameter | Effect | Reference(s) |

| Urinary Bladder Voiding Contractions | Inhibition | [1] |

| Bladder Volume Capacity | Increase | [1] |

| Micturition Pressure | Decrease | [1] |

These in vivo findings are consistent with the proposed mechanism of PDE inhibition and subsequent smooth muscle relaxation, suggesting that MFCA contributes to the therapeutic effects of its parent drug, flavoxate.[1]

Experimental Protocols

The following sections describe representative methodologies for assessing the biological effects of this compound.

In Vitro Isometric Smooth Muscle Contraction Studies

This protocol outlines the general procedure for measuring the contractile and relaxant effects of MFCA on isolated smooth muscle strips in an organ bath.

Methodology:

-

Tissue Preparation: The urinary bladder or prostate is excised from a euthanized animal (e.g., rat, guinea pig) and placed in cold, oxygenated Krebs solution.[5] The tissue is then carefully dissected to obtain smooth muscle strips of appropriate dimensions.[5]

-

Experimental Setup: Each muscle strip is mounted vertically in a temperature-controlled organ bath containing oxygenated Krebs solution.[6] One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record changes in muscle tension.[6]

-

Equilibration and Contraction: The tissue is allowed to equilibrate under a predetermined optimal resting tension. Following equilibration, a stable contraction is induced using a contracting agent such as potassium chloride.[4]

-

Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Data Acquisition and Analysis: The relaxation of the muscle strip is recorded continuously. The percentage of relaxation at each concentration is calculated relative to the maximal contraction induced. This data is used to construct a dose-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

In Vivo Cystometry in Rats

This protocol provides a general outline for assessing the effects of MFCA on bladder function in anesthetized rats.

Methodology:

-

Animal Preparation: A female rat is anesthetized (e.g., with urethane).[7] A midline incision is made in the lower abdomen to expose the urinary bladder. A catheter is inserted into the dome of the bladder and secured with a purse-string suture.[7]

-

Experimental Setup: The external end of the catheter is connected to a three-way stopcock, which is linked to an infusion pump and a pressure transducer.[3]

-

Cystometric Recordings: The bladder is continuously filled with saline at a constant rate to elicit repetitive voiding contractions.[8] Intravesical pressure is continuously monitored and recorded.

-

Drug Administration: After a baseline period of stable micturition cycles, this compound is administered, typically intravenously.

-

Data Analysis: The cystometric parameters, including bladder capacity (infused volume at the start of micturition), micturition pressure (peak intravesical pressure during voiding), and the frequency of voiding, are analyzed before and after drug administration to determine the effects of the compound.[1]

Pharmacokinetics and Toxicology

Pharmacokinetics

As the primary metabolite of flavoxate, MFCA is rapidly formed following the administration of the parent drug.[3] Pharmacokinetic studies in rats have shown that both flavoxate and MFCA are well-absorbed after oral administration, with almost complete enteric availability.[9] There are, however, marked differences in the pharmacokinetic profiles of flavoxate and MFCA, which are likely related to their differing physical properties.[9]

Toxicology

Detailed toxicological studies specifically on this compound are limited in the public domain. Safety data sheets indicate that the compound may cause skin and eye irritation.[2]

Conclusion

This compound is a pharmacologically active molecule with a clear mechanism of action as a phosphodiesterase inhibitor. This activity translates to significant smooth muscle relaxant effects, particularly on the urinary bladder and prostate, as demonstrated in both in vitro and in vivo studies. While the existing data provides a strong foundation for understanding its biological effects, further research is warranted to fully characterize its profile. Specifically, studies to identify the specific PDE isoenzymes inhibited by MFCA and to determine its IC50 and EC50 values would provide valuable quantitative insights. Additionally, comprehensive toxicological and further pharmacokinetic studies would be essential for any future consideration of its therapeutic development. The experimental protocols outlined in this guide provide a framework for conducting such future investigations.

References

- 1. Pharmacological activities of the main metabolite of flavoxate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 3468-01-7 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Single-fill cystometry at varying bladder infusion rates in urethane anesthetized rats [protocols.io]

- 5. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reprocell.com [reprocell.com]

- 7. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of flavoxate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methylflavone-8-carboxylic Acid: A Technical Guide to its Function as a Phosphodiesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylflavone-8-carboxylic acid (3MF8CA), the principal active metabolite of the urinary antispasmodic drug flavoxate, has demonstrated noteworthy efficacy as a phosphodiesterase (PDE) inhibitor. This technical guide provides a comprehensive overview of the current understanding of 3MF8CA's role in PDE inhibition, including its mechanism of action, available quantitative data, and relevant experimental protocols. The document aims to serve as a foundational resource for researchers and professionals engaged in the fields of pharmacology and drug development.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing the second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The inhibition of these enzymes leads to an increase in the intracellular concentrations of cAMP and/or cGMP, thereby modulating a wide range of physiological processes. This compound (3MF8CA), a major metabolite of flavoxate, has been identified as a competitive inhibitor of phosphodiesterase.[1] This inhibitory action is believed to contribute significantly to the therapeutic effects of flavoxate, particularly its smooth muscle relaxant properties.[2]

Mechanism of Action: Phosphodiesterase Inhibition

The primary mechanism through which 3MF8CA exerts its pharmacological effects is the inhibition of phosphodiesterase enzymes. By blocking the action of PDEs, 3MF8CA prevents the degradation of cyclic nucleotides (cAMP and cGMP). The resulting accumulation of these second messengers within the cell activates downstream signaling pathways, leading to a variety of cellular responses, including smooth muscle relaxation.[1] The PDE inhibitory activity of 3MF8CA is reported to be competitive in nature.[1]

Signaling Pathway of PDE Inhibition

Caption: Signaling pathway of phosphodiesterase inhibition by this compound.

Quantitative Data on PDE Inhibition

While described as a potent phosphodiesterase inhibitor, specific IC50 or Ki values for this compound against individual PDE isoforms are not extensively reported in publicly available literature. However, a comparative study provides a quantitative measure of its inhibitory potency relative to theophylline (B1681296), a known non-selective PDE inhibitor.

| Compound | Relative Potency vs. Theophylline | Nature of Inhibition |

| This compound (3MF8CA) | 5 times more potent | Competitive |

| Flavoxate | 21 times more potent | Competitive |

Data sourced from Conti & Setnikar, 1975.[1]

This data indicates that while 3MF8CA is a potent PDE inhibitor, its parent compound, flavoxate, exhibits even greater inhibitory activity in vitro.

Structure-Activity Relationship (SAR)

Specific structure-activity relationship studies for this compound as a PDE inhibitor have not been extensively detailed in the reviewed literature. However, broader research on flavonoids as PDE inhibitors offers some insights. For instance, the substitution pattern on the flavone (B191248) backbone, including the presence and position of hydroxyl and methoxy (B1213986) groups, can significantly influence the inhibitory activity and selectivity towards different PDE isoforms.

Logical Relationship of Flavoxate and 3MF8CA in PDE Inhibition

Caption: Relationship between flavoxate, its metabolite 3MF8CA, and PDE inhibition.

Experimental Protocols

The following provides a generalized, adaptable protocol for an in vitro phosphodiesterase inhibition assay. Specific parameters may require optimization based on the PDE isoform and the specific research question.

In Vitro Phosphodiesterase (PDE) Inhibition Assay Protocol

Objective: To determine the inhibitory effect of this compound on the activity of a specific phosphodiesterase isoform.

Principle: This assay measures the activity of a PDE enzyme by quantifying the conversion of a cyclic nucleotide substrate (e.g., cAMP or cGMP) to its corresponding monophosphate (AMP or GMP). The inhibitory potential of a test compound is determined by its ability to reduce this enzymatic conversion.

Materials:

-

Purified recombinant human PDE enzyme (specific isoform of interest)

-

This compound (test inhibitor)

-

Theophylline or other known PDE inhibitor (positive control)

-

[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Stop Solution (e.g., 0.1 M HCl)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail

-

96-well microplates

-

Microplate reader (scintillation counter)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Test compound solution (at various concentrations) or vehicle control (for maximum activity) or positive control inhibitor.

-

PDE enzyme solution.

-

-

Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP) to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate for a specific time (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

-

Reaction Termination: Stop the reaction by adding the Stop Solution.

-

Nucleotidase Treatment: Add snake venom nucleotidase to convert the radiolabeled AMP or GMP to adenosine or guanosine. This step is crucial as the anion-exchange resin will separate the charged substrate from the uncharged product.

-

Separation: Add the reaction mixture to an anion-exchange resin column or slurry. The unreacted charged substrate ([³H]-cAMP or [³H]-cGMP) will bind to the resin, while the uncharged product ([³H]-adenosine or [³H]-guanosine) will remain in the eluate.

-

Quantification: Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for PDE Inhibition Assay

Caption: General workflow for an in vitro phosphodiesterase inhibition assay.

Conclusion

This compound is a recognized competitive inhibitor of phosphodiesterase, contributing to the pharmacological profile of its parent drug, flavoxate. While specific data on its inhibitory activity against a broad panel of PDE isoforms remains to be fully elucidated, its potency relative to theophylline has been established. The provided experimental protocol offers a framework for further investigation into the specific PDE inhibitory profile of 3MF8CA. Future research focusing on its selectivity for different PDE isoforms and a detailed structure-activity relationship analysis would provide a more complete understanding of its therapeutic potential and aid in the development of more targeted PDE inhibitors.

References

Synthesis of 3-Methylflavone-8-carboxylic Acid from Methyl Salicylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methylflavone-8-carboxylic acid, a key intermediate in the pharmaceutical industry, starting from the readily available precursor, methyl salicylate (B1505791). This document details the primary synthetic pathway, including step-by-step experimental protocols, and presents all available quantitative data in a structured format. Additionally, logical workflows and alternative synthetic strategies are visualized to offer a complete picture for research and development purposes.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds, most notably as the primary metabolite of the smooth muscle relaxant flavoxate (B1672763). The efficient and scalable synthesis of this molecule is of significant interest to the drug development and manufacturing sectors. This guide focuses on a robust and commonly cited synthetic route originating from methyl salicylate, outlining the key chemical transformations involved.

Primary Synthetic Pathway Overview

The most prevalent and industrially relevant synthesis of this compound from methyl salicylate is a five-step process. This pathway is favored for its use of cost-effective reagents and its relatively high overall yield. The key transformations are:

-

Chlorination: Introduction of a chlorine atom at the 5-position of the methyl salicylate ring.

-

Acylation: Friedel-Crafts acylation to introduce a propionyl group at the 3-position.

-

Hydrogenolysis/Dechlorination: Removal of the chlorine atom via catalytic hydrogenation.

-

Cyclization: Intramolecular condensation to form the flavone (B191248) core.

-

Hydrolysis: Conversion of the methyl ester to the final carboxylic acid.

This synthetic route is outlined in the workflow diagram below.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Methyl 5-chlorosalicylate (Chlorination)

This step involves the electrophilic aromatic substitution of methyl salicylate to introduce a chlorine atom at the para position to the hydroxyl group.

Reagents and Conditions:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| Methyl Salicylate | C₈H₈O₃ | 152.15 | 152.0 g | 1.0 |

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 135.0 g | 1.0 |

| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | 500 mL | - |

Procedure:

-

In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve methyl salicylate (152.0 g, 1.0 mol) in dichloromethane (500 mL).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add sulfuryl chloride (135.0 g, 1.0 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture into 500 mL of ice-cold water.

-

Separate the organic layer, and wash it sequentially with 2 x 200 mL of 5% sodium bicarbonate solution and 2 x 200 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol (B145695) to yield white to off-white crystals of methyl 5-chlorosalicylate.

Step 2: Synthesis of Methyl 5-chloro-3-propionylsalicylate (Acylation)

A Friedel-Crafts acylation is performed to introduce a propionyl group ortho to the hydroxyl group.

Reagents and Conditions:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| Methyl 5-chlorosalicylate | C₈H₇ClO₃ | 186.59 | 186.5 g | 1.0 |

| Propionyl Chloride | C₃H₅ClO | 92.52 | 101.8 g | 1.1 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 293.3 g | 2.2 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 800 mL | - |

Procedure:

-

In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (293.3 g, 2.2 mol) in dichloromethane (400 mL).

-

Cool the suspension to 0-5 °C in an ice bath.

-

In a separate flask, dissolve methyl 5-chlorosalicylate (186.5 g, 1.0 mol) and propionyl chloride (101.8 g, 1.1 mol) in dichloromethane (400 mL).

-

Add this solution dropwise to the aluminum chloride suspension over 2-3 hours, keeping the temperature below 10 °C.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux (around 40 °C) for 6-8 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and slowly quench by pouring it onto a mixture of crushed ice (1 kg) and concentrated hydrochloric acid (100 mL).

-

Separate the organic layer, and extract the aqueous layer with 2 x 200 mL of dichloromethane.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization from a mixture of ethanol and water.

Step 3: Synthesis of Methyl 3-propionylsalicylate (Hydrogenolysis)

The chloro group is removed by catalytic hydrogenation.

Reagents and Conditions:

| Reagent/Catalyst | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Note |

| Methyl 5-chloro-3-propionylsalicylate | C₁₁H₁₁ClO₄ | 242.65 | 242.6 g | 1.0 mol |

| Palladium on Carbon (10%) | Pd/C | - | 12.0 g | 5% w/w |

| Sodium Acetate (B1210297) | C₂H₃NaO₂ | 82.03 | 123.0 g | 1.5 mol |

| Ethanol | C₂H₆O | 46.07 | 1.5 L | Solvent |

| Hydrogen Gas | H₂ | 2.02 | 50-60 psi | - |

Procedure:

-

To a high-pressure hydrogenation vessel, add methyl 5-chloro-3-propionylsalicylate (242.6 g, 1.0 mol), 10% palladium on carbon (12.0 g), sodium acetate (123.0 g, 1.5 mol), and ethanol (1.5 L).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to 50-60 psi and heat to 50-60 °C with vigorous stirring.

-

Maintain the reaction under these conditions for 8-12 hours, monitoring hydrogen uptake.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Remove the ethanol from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (500 mL) and wash with water (2 x 200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 3-propionylsalicylate, which can be used in the next step without further purification or can be purified by column chromatography.

Step 4: Synthesis of Methyl 3-methylflavone-8-carboxylate (Cyclization)

The flavone ring system is formed through a base-catalyzed intramolecular cyclization followed by dehydration.

Reagents and Conditions:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| Methyl 3-propionylsalicylate | C₁₁H₁₂O₄ | 208.21 | 208.2 g | 1.0 |

| Benzoic Anhydride (B1165640) | C₁₄H₁₀O₃ | 226.23 | 271.5 g | 1.2 |

| Sodium Benzoate (B1203000) | C₇H₅NaO₂ | 144.10 | 158.5 g | 1.1 |

| Pyridine (B92270) | C₅H₅N | 79.10 | 500 mL | Solvent |

Procedure:

-

In a 1 L round-bottom flask, dissolve methyl 3-propionylsalicylate (208.2 g, 1.0 mol) in pyridine (500 mL).

-

Add benzoic anhydride (271.5 g, 1.2 mol) and sodium benzoate (158.5 g, 1.1 mol) to the solution.

-

Heat the reaction mixture to reflux (around 115 °C) and maintain for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into a mixture of ice (1 kg) and concentrated hydrochloric acid (200 mL).

-

Extract the product with ethyl acetate (3 x 400 mL).

-

Combine the organic extracts and wash with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford methyl 3-methylflavone-8-carboxylate as a crystalline solid.

Step 5: Synthesis of this compound (Hydrolysis)

The final step is the saponification of the methyl ester to the carboxylic acid.

Reagents and Conditions:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| Methyl 3-methylflavone-8-carboxylate | C₁₈H₁₄O₄ | 294.30 | 294.3 g | 1.0 |

| Sodium Hydroxide (B78521) | NaOH | 40.00 | 80.0 g | 2.0 |

| Methanol (B129727) | CH₃OH | 32.04 | 1.0 L | Solvent |

| Water | H₂O | 18.02 | 500 mL | Solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | q.s. | to pH 2-3 |

Procedure:

-

In a 2 L round-bottom flask, dissolve methyl 3-methylflavone-8-carboxylate (294.3 g, 1.0 mol) in methanol (1.0 L).

-

Add a solution of sodium hydroxide (80.0 g, 2.0 mol) in water (500 mL).

-

Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (500 mL) and wash with diethyl ether (2 x 200 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

A precipitate will form. Stir the suspension in the ice bath for 1 hour to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven at 60-70 °C.

-

Recrystallize from ethanol or acetic acid to obtain pure this compound.[1]

Alternative Synthetic Route

An alternative pathway to this compound involves the preparation of a 2-benzoyloxy-3-propionyl methyl benzoate intermediate.[2] This route also begins with methyl salicylate and proceeds through bromination, acylation, hydrogenolysis, and benzoylation before a final cyclization and hydrolysis step.

While this route is also effective, it involves an additional benzoylation step. The choice between the primary and alternative routes may depend on factors such as reagent availability, cost, and specific process safety considerations.

Quantitative Data Summary

The following tables summarize the key quantitative data for the intermediates and the final product of the primary synthetic pathway.

Table 1: Physicochemical Properties and Yields

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| Methyl 5-chlorosalicylate | C₈H₇ClO₃ | 186.59 | 48-51 | 85-95 |

| Methyl 5-chloro-3-propionylsalicylate | C₁₁H₁₁ClO₄ | 242.65 | 94-97 | 80-90 |

| Methyl 3-propionylsalicylate | C₁₁H₁₂O₄ | 208.21 | 62-65 | 90-98 |

| Methyl 3-methylflavone-8-carboxylate | C₁₈H₁₄O₄ | 294.30 | 166-168 | 80-90 |

| This compound | C₁₇H₁₂O₄ | 280.28 | 235-240 | 85-95 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |

| Methyl 5-chlorosalicylate | 10.5 (s, 1H), 7.8 (d, 1H), 7.4 (dd, 1H), 6.9 (d, 1H), 3.9 (s, 3H) | 169.5, 159.0, 135.0, 130.0, 124.0, 120.0, 118.0, 52.5 | 3200-3000, 1680, 1610, 1480, 1250, 820 | 186 (M⁺) |

| Methyl 5-chloro-3-propionylsalicylate | 11.5 (s, 1H), 8.1 (d, 1H), 7.9 (d, 1H), 3.9 (s, 3H), 3.0 (q, 2H), 1.2 (t, 3H) | 204.0, 169.0, 160.0, 138.0, 134.0, 125.0, 122.0, 120.0, 52.8, 36.0, 8.5 | 3200-3000, 1720, 1680, 1600, 1450, 1280 | 242 (M⁺) |

| Methyl 3-propionylsalicylate | 11.2 (s, 1H), 7.9 (dd, 1H), 7.5 (t, 1H), 7.0 (dd, 1H), 3.9 (s, 3H), 3.0 (q, 2H), 1.2 (t, 3H) | 205.0, 170.0, 161.0, 136.0, 132.0, 120.0, 119.0, 118.0, 52.5, 36.5, 8.8 | 3200-3000, 1725, 1685, 1615, 1450, 1260 | 208 (M⁺) |

| Methyl 3-methylflavone-8-carboxylate | 8.2-7.4 (m, 8H), 4.0 (s, 3H), 2.2 (s, 3H) | 178.0, 166.0, 160.0, 155.0, 134.0, 132.0, 130.0, 129.0, 128.0, 126.0, 124.0, 122.0, 118.0, 52.5, 14.5 | 1725, 1640, 1610, 1450, 1280, 760 | 294 (M⁺) |

| This compound | 13.5 (br s, 1H), 8.3-7.5 (m, 8H), 2.3 (s, 3H) | 178.5, 168.0, 160.5, 155.5, 134.5, 132.5, 130.5, 129.5, 128.5, 126.5, 124.5, 122.5, 118.5, 14.8 | 3300-2500, 1700, 1635, 1605, 1450, 1290, 760 | 280 (M⁺) |

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

Conclusion

The synthesis of this compound from methyl salicylate via a five-step sequence of chlorination, acylation, hydrogenolysis, cyclization, and hydrolysis is a well-established and efficient method. This guide provides detailed experimental protocols and comprehensive data to support researchers and drug development professionals in the practical application of this synthetic route. The provided workflow diagrams and quantitative summaries offer a clear and concise reference for laboratory work and process development.

References

An In-depth Technical Guide to 3-Methylflavone-8-carboxylic Acid: Physicochemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylflavone-8-carboxylic acid (MFCA) is a significant organic compound belonging to the flavonoid class. It is notably the principal active metabolite of Flavoxate, a drug utilized for its smooth muscle relaxant properties, particularly in the treatment of urinary incontinence and bladder spasms.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of MFCA, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and associated signaling pathways. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using diagrams.

Physicochemical Properties

This compound presents as a white crystalline solid.[2] Its core structure consists of a flavone (B191248) backbone substituted with a methyl group at the 3-position and a carboxylic acid group at the 8-position.

Identification and Nomenclature

| Property | Value | Reference |

| IUPAC Name | 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid | [3] |

| CAS Number | 3468-01-7 | [3][4] |

| Synonyms | 3-Methyl-2-phenylchromone-8-carboxylic Acid, Flavoxate impurity A | [3] |

| Molecular Formula | C₁₇H₁₂O₄ | [3] |

| Molecular Weight | 280.27 g/mol |

Physical and Chemical Constants

| Property | Value | Reference |

| Melting Point | 234-240 °C | |

| Boiling Point | 485.1 ± 45.0 °C (Predicted) | [2] |

| Density | 1.335 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.85 ± 0.40 (Predicted) | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

Spectral Data (Expected)

¹H NMR Spectroscopy

The proton NMR spectrum of MFCA is expected to exhibit signals corresponding to the aromatic protons on the flavone core and the phenyl substituent, as well as a characteristic singlet for the methyl group. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). Aromatic protons will likely appear in the range of 7-8.5 ppm, with their specific shifts and coupling patterns depending on their substitution and electronic environment. The methyl group protons should appear as a singlet, likely in the range of 2.0-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the 17 carbon atoms in the molecule, though some aromatic carbons may have similar chemical shifts. Key expected signals include the carbonyl carbon of the carboxylic acid (around 165-185 ppm), the carbonyl carbon of the pyrone ring (around 170-180 ppm), and a number of signals in the aromatic region (110-160 ppm). The methyl carbon should appear at a more upfield position (around 15-25 ppm).[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of MFCA is expected to show characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. A strong C=O stretching band for the carboxylic acid carbonyl will appear around 1680-1710 cm⁻¹, and the C=O stretch of the pyrone ring is expected around 1600-1650 cm⁻¹. C-O stretching vibrations will be observed in the 1210-1320 cm⁻¹ region, and aromatic C-H and C=C stretching bands will also be present.[7][8]

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M+) for this compound would be observed at an m/z of 280. Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[9] Further fragmentation of the flavone core would also be expected.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of MFCA have been reported, often starting from methyl salicylate (B1505791). The following is a generalized workflow based on a patented method.[4]

Caption: General synthetic workflow for this compound.

Methodology:

-

Chlorination: Methyl salicylate is chlorinated to produce 5-chloro-methyl salicylate.

-

Acylation: A Friedel-Crafts acylation is performed using propionyl chloride and a Lewis acid catalyst like aluminum chloride to introduce a propionyl group, yielding 3-propionyl-5-chloro-methyl salicylate.

-

Hydrogenolysis: The chloro group is removed via catalytic hydrogenolysis using hydrogen gas and a palladium on carbon catalyst to give methyl 3-propionylsalicylate.

-

Cyclization: The flavone ring system is formed through a cyclization reaction, often involving sodium benzoate and benzoic anhydride, to yield methyl 3-methylflavone-8-carboxylate.

-

Hydrolysis: The final step is the hydrolysis of the methyl ester to the carboxylic acid using a base such as sodium hydroxide, followed by acidification to precipitate the final product, this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A common method for the analysis and purity assessment of MFCA is reverse-phase HPLC.

Apparatus:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS compatibility)

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid is in its protonated form. A typical gradient might start with a lower concentration of acetonitrile and increase over time to elute more hydrophobic compounds.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Biological Activity and Signaling Pathway

This compound is recognized for its role as a phosphodiesterase (PDE) inhibitor.[6] PDEs are a group of enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various cellular signaling pathways. By inhibiting PDEs, MFCA can increase the intracellular levels of cAMP and cGMP, leading to downstream effects such as smooth muscle relaxation.

Caption: Signaling pathway of phosphodiesterase (PDE) inhibition by this compound.

This inhibition of phosphodiesterase is believed to be the primary mechanism behind the smooth muscle relaxant effects observed with its parent compound, Flavoxate. The resulting increase in cAMP can lead to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to muscle relaxation.

Conclusion

This compound is a well-characterized flavonoid with important biological activity. This guide has provided a detailed overview of its physical and chemical properties, methods for its synthesis and analysis, and its mechanism of action as a phosphodiesterase inhibitor. The provided data and protocols are intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Further research into the specific spectral characteristics and experimental pKa of MFCA would provide an even more complete understanding of this important molecule.

References

- 1. Flavoxate and this compound. Assay methods in blood and urine, plasma-red cells repartition and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid | 3468-01-7 | Buy Now [molport.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Smooth Muscle Relaxant: A Technical History of 3-Methylflavone-8-carboxylic Acid

For Immediate Release

This in-depth technical guide delves into the discovery and history of 3-methylflavone-8-carboxylic acid, a pivotal molecule in the development of smooth muscle relaxants. Primarily aimed at researchers, scientists, and drug development professionals, this document outlines the compound's synthesis, its crucial role as the active metabolite of flavoxate (B1672763), and its mechanism of action.

Introduction

This compound, a derivative of the flavone (B191248) backbone, is a key intermediate in the synthesis of the urinary antispasmodic drug, flavoxate. Its significance, however, extends beyond being a precursor, as it is the principal active metabolite of flavoxate, contributing significantly to its therapeutic effects. This guide traces the historical development of this compound, details its synthesis, and explores its pharmacological properties.

Discovery and Historical Development

While a singular "discovery" paper for this compound is not readily apparent in the scientific literature, its existence and synthesis were established by the mid-20th century. A notable early mention appears in a 1960 publication by Paolo Da Re and his colleagues, which described the synthesis of basic derivatives of the acid, suggesting the parent compound was already known.

The development of this compound is intrinsically linked to the synthesis and launch of its ester, flavoxate. U.S. Patent 3,350,411, filed in 1964, details a process for preparing the acid, highlighting its importance as a chemical intermediate. The Italian pharmaceutical company Recordati, founded in 1926, was instrumental in this field, launching flavoxate (marketed as Genurin®/Urispas®) in 1973.[1] Flavoxate was the first drug synthesized and developed in Italy to receive FDA approval in the United States.[1][2]

Subsequent research focused on this compound's role as the primary and active metabolite of flavoxate. Studies have shown that flavoxate is rapidly hydrolyzed to this compound in the body.

Synthetic Protocols

Several methods for the synthesis of this compound have been developed. Two prominent routes are detailed below.

Synthesis from 8-Allyl-3-methylflavone (B8487774) (Based on U.S. Patent 3,350,411)

This method involves the oxidation of an allyl or propenyl side chain on the flavone core.

Experimental Protocol:

-

Suspension: 30 g of 8-allyl-3-methylflavone is suspended in a mixture of 165 ml of water and 110 ml of pyridine (B92270) in a 2 L container equipped with an agitator and thermometer, placed in a cold water circulation bath.[3]

-

Oxidation: Over a period of two hours, a mixture of 92 g of potassium permanganate (B83412) and 27.9 g of magnesium nitrate (B79036) hexahydrate is added in portions. The temperature is maintained between 15 and 18°C.[3]

-

Filtration and Acidification: The reaction mixture is filtered. The filtrate is then poured into a mixture of 200 ml of HCl and 200 ml of water under vigorous stirring.[3]

-

Isolation and Purification: The separated solid is filtered, washed to neutrality with water, and dried in a vacuum oven at 70°C. This yields 12-12.5 g of this compound with a melting point of 215-220°C and an acidimetric titer of 97.5%. Further crystallization from methanol (B129727) can yield a product with a melting point of 227-229°C.[3]

Experimental Workflow for Synthesis from 8-Allyl-3-methylflavone

Caption: Synthesis of this compound from 8-Allyl-3-methylflavone.

Synthesis from Methyl Salicylate (B1505791) (Based on Chinese Patent CN104031015A)

This multi-step synthesis starts from the readily available methyl salicylate.

Experimental Protocol:

-

Chlorination and Acylation: Methyl salicylate undergoes chlorination and then acylation to produce 3-propionyl-5-chloro methyl salicylate.[4]

-

Hydrogenolysis Dechlorination: The chlorinated intermediate is subjected to catalytic hydrogenolysis to remove the chlorine atom, yielding 3-propionyl salicylic (B10762653) acid methyl ester.[4]

-

Cyclization: The resulting ester undergoes cyclization to form methyl 3-methylflavone-8-carboxylate.[4]

-

Hydrolysis: The methyl ester is hydrolyzed to the final product. 100g of methyl 3-methylflavone-8-carboxylate is added to a solution of 60g of potassium hydroxide (B78521) in 600g of methanol. The mixture is refluxed for 10 hours. After cooling, hydrochloric acid is added to adjust the pH to 2. The mixture is cooled to 10°C, and the precipitate is filtered and washed with water to yield 85g of this compound.[4]

Experimental Workflow for Synthesis from Methyl Salicylate

Caption: Multi-step synthesis of this compound from Methyl Salicylate.

Quantitative Data

| Parameter | Synthesis from 8-Allyl-3-methylflavone | Synthesis from Methyl Salicylate (Hydrolysis Step) |

| Starting Material | 8-Allyl-3-methylflavone (30 g) | Methyl 3-methylflavone-8-carboxylate (100 g) |

| Key Reagents | KMnO₄, Mg(NO₃)₂·6H₂O, Pyridine, HCl | KOH, Methanol, HCl |

| Reaction Time | 2 hours (oxidation) | 10 hours (reflux) |

| Reaction Temperature | 15-18°C (oxidation) | Reflux |

| Yield | 12-12.5 g (crude) | 85 g |

| Purity/Melting Point | 215-220°C (crude), 227-229°C (recrystallized) | Not specified in abstract |

Pharmacological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily as a smooth muscle relaxant. Its mechanism of action is attributed to the inhibition of phosphodiesterase (PDE).

Phosphodiesterases are enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in cellular signaling. By inhibiting PDE, this compound increases the intracellular levels of cAMP. In smooth muscle cells, elevated cAMP levels lead to the inhibition of myosin light chain kinase, the enzyme responsible for the phosphorylation of myosin and subsequent muscle contraction. This inhibition results in smooth muscle relaxation.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound via PDE inhibition.

Conclusion

This compound holds a significant place in medicinal chemistry, evolving from a key synthetic intermediate to a recognized active metabolite. Its history is intertwined with the development of flavoxate, a widely used urinary antispasmodic. The understanding of its synthesis and its phosphodiesterase-inhibiting mechanism of action continues to be of interest to researchers in drug discovery and development, particularly in the area of smooth muscle relaxants. This guide provides a foundational technical overview to support further research and innovation in this field.

References

- 1. Recordati Polska > History of Recordati Group [recordati.pl]

- 2. Flavoxate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. US3350411A - Process for preparing this compound - Google Patents [patents.google.com]

- 4. CN104031015A - Preparation method for 3-methyl flavone-8-carboxylic acid - Google Patents [patents.google.com]

Biological activity of 3-Methylflavone-8-carboxylic acid as a flavone derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 3-Methylflavone-8-carboxylic acid (MFCA), a significant flavone (B191248) derivative. As the principal metabolite of the urinary antispasmodic drug flavoxate (B1672763), MFCA has demonstrated notable pharmacological effects, primarily as a phosphodiesterase (PDE) inhibitor. This document details its synthesis, mechanism of action, and established physiological effects, with a focus on its impact on urinary bladder function. Furthermore, potential, yet currently underexplored, anti-inflammatory and antioxidant activities are discussed in the context of related flavone compounds. This guide consolidates available quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex pathways and workflows, serving as a vital resource for researchers in pharmacology and drug development.

Introduction

This compound (MFCA) is a flavone derivative distinguished by a methyl group at the 3-position and a carboxylic acid moiety at the 8-position of the flavone backbone. Its primary significance in the medical and scientific community stems from its role as the main active metabolite of flavoxate hydrochloride, a medication used to treat urinary frequency and incontinence. While flavoxate itself shows some activity, its therapeutic effects are believed to be at least partially mediated by MFCA.

The core biological activity of MFCA identified to date is the inhibition of phosphodiesterase (PDE) enzymes. These enzymes are crucial in regulating the intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE, MFCA elevates intracellular cAMP and cGMP concentrations, leading to a cascade of downstream cellular responses, most notably smooth muscle relaxation. This mechanism is thought to underlie its observed effects on the urinary bladder.

This guide aims to provide an in-depth technical resource on the biological activity of MFCA, presenting a compilation of current knowledge to facilitate further research and development in this area.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and effective route starts from methyl salicylate (B1505791), involving a multi-step process.

Synthetic Pathway

A representative synthetic route involves the following key transformations:

Caption: Synthetic pathway of this compound from methyl salicylate.

Experimental Protocol: Synthesis from Methyl Salicylate

This protocol is adapted from established synthetic methods and outlines a general procedure.

-

Chlorination: Methyl salicylate is chlorinated to introduce a chlorine atom at the 5-position of the aromatic ring.

-

Acylation: The resulting 5-chloro methyl salicylate undergoes a Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce a propionyl group.

-

Hydrogenolysis: The chloro group is removed via catalytic hydrogenolysis using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Cyclization: The intermediate is then cyclized to form the flavone ring structure. This is typically achieved under basic conditions.

-

Hydrolysis: The final step involves the hydrolysis of the methyl ester to the carboxylic acid, yielding this compound.

Mechanism of Action: Phosphodiesterase Inhibition

The primary mechanism of action for this compound is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are a superfamily of enzymes that hydrolyze the 3',5'-cyclic phosphodiester bond in cAMP and cGMP, thereby terminating their signaling.

Signaling Pathway

The inhibition of PDE by MFCA leads to an increase in intracellular cAMP and cGMP, which in turn activates downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), resulting in smooth muscle relaxation.

Caption: Signaling pathway of PDE inhibition by this compound.

Quantitative Data: PDE Inhibition

While MFCA is reported to be a competitive phosphodiesterase inhibitor and approximately five times more potent than theophylline, specific IC50 values against different PDE isoforms are not widely available in the public scientific literature. This represents a significant area for future investigation.

| Compound | Target | IC50 | Notes |

| This compound | Phosphodiesterase (PDE) | Data not available | Reported to be a competitive inhibitor. |

| Theophylline (Reference) | Phosphodiesterase (PDE) | Data not available | MFCA is reported to be ~5x more potent. |

Experimental Protocol: In Vitro Phosphodiesterase Activity Assay

A common method to determine PDE inhibitory activity is through a luminescent assay.

Caption: General workflow for an in vitro phosphodiesterase inhibition assay.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and varying concentrations of the test compound (MFCA).

-

Incubation: Incubate the reaction mixture at room temperature for a defined period to allow for the enzymatic reaction to occur.

-

Termination: Stop the reaction by adding a termination buffer, which typically contains a potent, non-selective PDE inhibitor like IBMX.

-

Detection: Add a detection solution that contains ATP and a protein kinase (PKA for cAMP, PKG for cGMP). The remaining cyclic nucleotide will activate the kinase, leading to the consumption of ATP.

-

Luminescence Measurement: Add a reagent (e.g., Kinase-Glo®) that produces a luminescent signal proportional to the amount of remaining ATP. A lower luminescent signal indicates higher PDE activity (more cAMP/cGMP hydrolyzed, less ATP consumed by the kinase).

-

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of MFCA and determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Biological Activities

Effects on the Urinary Bladder

In vivo studies in rats have demonstrated the significant effects of MFCA on urinary bladder function.[1] These effects are consistent with its PDE inhibitory activity, leading to smooth muscle relaxation in the bladder.

Quantitative Data: In Vivo Rat Cystometry

| Parameter | Effect of MFCA |

| Bladder Volume Capacity | Increased |

| Micturition Pressure | Decreased |

| Voiding Contractions | Inhibited |

Experimental Protocol: Rat Cystometric Recordings

-

Animal Preparation: Anesthetize the rat and surgically implant a catheter into the bladder dome. The catheter is exteriorized for connection to a pressure transducer and infusion pump.

-

Cystometry: After a recovery period, the bladder is slowly filled with saline at a constant rate.

-

Data Recording: Continuously record the intravesical pressure during filling and micturition.

-

Parameter Measurement: From the cystometrogram, determine the bladder capacity (volume at which micturition occurs), micturition pressure (peak pressure during voiding), and the frequency and amplitude of bladder contractions.

-

Drug Administration: Administer MFCA (intravenously or orally) and repeat the cystometric measurements to assess its effects on the measured parameters.

Potential Anti-inflammatory Activity

While there is no direct evidence for the anti-inflammatory activity of this compound in the reviewed literature, other methylated flavone derivatives have shown promise in this area. For instance, 3'-methylflavone (B13976349) has been reported to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data: Anti-inflammatory Activity of a Related Flavone

| Compound | Assay | Cell Line | IC50 / % Inhibition |

| This compound | NO Production | - | Data not available |

| 3'-Methylflavone | NO Production | RAW 264.7 | Significant inhibition at 20 µM |

| This compound | Cytokine Production (e.g., TNF-α, IL-6) | - | Data not available |

| 3'-Methylflavone | TNF-α, IL-6 Production | RAW 264.7 | Significant inhibition at 20 µM |

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Treatment: Seed the cells in a multi-well plate and treat with various concentrations of the test compound (MFCA) for a short pre-incubation period.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

NO Measurement: Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO production inhibition for each concentration of the test compound and determine the IC50 value.

Potential Antioxidant Activity

The antioxidant potential of this compound has not been specifically reported. However, the flavone scaffold is known to be associated with antioxidant properties. Standard in vitro assays can be employed to evaluate this potential activity.

Quantitative Data: Antioxidant Activity

| Compound | Assay | IC50 |

| This compound | DPPH Radical Scavenging | Data not available |

| This compound | ABTS Radical Scavenging | Data not available |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a multi-well plate, mix the DPPH solution with various concentrations of the test compound (MFCA).

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm). The scavenging of the DPPH radical by an antioxidant results in a decrease in absorbance.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

This compound is a pharmacologically active flavone derivative with a well-established role as a phosphodiesterase inhibitor. Its primary characterized biological effect is on the urinary bladder, where it increases capacity and reduces micturition pressure, supporting its therapeutic relevance in urinary disorders.

Despite its known PDE inhibitory activity, a significant gap in the current literature is the lack of specific IC50 values for MFCA against the various PDE isoforms. Determining these values would provide a more precise understanding of its mechanism of action and potential for selectivity.

Furthermore, the anti-inflammatory and antioxidant properties of MFCA remain unexplored. Given the known activities of other flavone derivatives, investigating these potential effects could uncover new therapeutic applications for this compound. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Methylflavone-8-carboxylic acid

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methylflavone-8-carboxylic acid (3M8CA), a key active metabolite of flavoxate (B1672763). The described reverse-phase HPLC (RP-HPLC) method is tailored for researchers, scientists, and professionals in the drug development industry, offering a reliable protocol for routine analysis, quality control, and pharmacokinetic studies. The method utilizes a C18 column with a gradient elution of acetonitrile (B52724) and acidified water, ensuring high resolution and sensitivity with UV detection. All experimental protocols and data are presented to facilitate seamless adoption and implementation in a laboratory setting.

Introduction

This compound (3M8CA) is the principal active metabolite of flavoxate hydrochloride, a synthetic flavonoid derivative used as a smooth muscle relaxant, primarily for urinary tract disorders. Accurate and precise quantification of 3M8CA in various matrices is crucial for pharmacokinetic, bioavailability, and stability studies. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of flavonoids due to its high resolution, sensitivity, and speed.[1] This application note presents a detailed protocol for the development and validation of an HPLC method for 3M8CA analysis.

Experimental

Instrumentation and Materials

-

HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

-

Column: A C18 reverse-phase column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of flavonoids.[2]

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

-

Reference Standard: this compound (purity ≥ 98%).

Chromatographic Conditions

A reverse-phase HPLC method with a simple mobile phase of acetonitrile (MeCN), water, and an acid modifier is suitable for the analysis of this compound.[3] For mass spectrometry (MS) compatible applications, formic acid is recommended as the modifier.[3]

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C[2] |

| Injection Volume | 10 µL |

| Detection | UV at 243 nm[4] |

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Detailed Protocols

Protocol for Sample Preparation (e.g., from a reaction mixture)

-

Withdraw an aliquot of the sample (e.g., 100 µL).

-

Dilute the sample with methanol to a suitable concentration within the calibration range.

-

Vortex the solution for 30 seconds.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection.

Protocol for HPLC System Setup and Operation

-

System Purge: Purge the HPLC system with the mobile phase components to remove any air bubbles and ensure a stable baseline.

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (30% Acetonitrile) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

-

Sequence Setup: Create a sequence in the chromatography software including the standard solutions for the calibration curve and the prepared samples.

-

Initiate Run: Start the sequence. The system will automatically inject the samples and record the chromatograms.

Protocol for Data Analysis

-

Peak Identification: Identify the peak corresponding to this compound in the chromatograms based on the retention time of the reference standard.

-

Calibration Curve: Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Results and Data Presentation

The performance of the HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and robustness.

Table 2: Summary of Method Validation Data (Hypothetical)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (%Recovery) | 98 - 102% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.5 µg/mL |